molecular formula C27H40N2O2 B1261424 Nakinadine B

Nakinadine B

カタログ番号: B1261424
分子量: 424.6 g/mol
InChIキー: GUFZADOGCBFXDU-AREMUKBSSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nakinadine B, also known as this compound, is a useful research compound. Its molecular formula is C27H40N2O2 and its molecular weight is 424.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthetic Approaches

The synthesis of Nakinadine B has been a significant focus in organic chemistry due to its complex structure and potential applications. Notable synthetic methods include:

  • Asymmetric Synthesis : The first asymmetric synthesis of this compound was reported using a conjugate addition of lithium dibenzylamide to an N-α-phenylacryloyl derivative, achieving a yield of 17% over nine steps. This method highlighted the importance of diastereoselective enolate protonation as a key step in the synthesis process .
  • Total Synthesis : A novel approach for the total synthesis of this compound involved the use of diphenylprolinol silyl ether-mediated asymmetric Michael addition and proline-catalyzed aminoxylation reactions. This method demonstrated high efficiency and selectivity, contributing to the growing body of research on enantioselective synthesis techniques .

Biological Activities

This compound has shown promising biological activities that suggest its potential as a therapeutic agent:

  • Anticancer Activity : Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including L1210 murine leukemia and KB human epidermoid cells. The compound's ability to induce apoptosis in these cell lines positions it as a candidate for further development in cancer therapy .
  • Antiviral Properties : Recent research has demonstrated that this compound interacts with SARS-CoV-2 proteins, specifically the RNA-dependent RNA polymerase and 3CL protease. Molecular dynamics studies revealed that it possesses binding affinities comparable to established antiviral agents, suggesting its potential as a dual inhibitor for COVID-19 treatment .

Mechanistic Studies

Understanding the mechanisms behind the biological activities of this compound is crucial for its development as a therapeutic agent:

  • Mechanistic Pathways : Investigations into the mechanisms of action have indicated that this compound may operate through pathways involving enzyme inhibition, which is essential for its antiviral and anticancer properties. Studies suggest that it may disrupt critical processes within cancer cells and viral replication cycles .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

StudyFocusFindings
Kobayashi et al. (2012) SynthesisFirst asymmetric synthesis achieved with notable yield; established foundational methods for further research .
Garg & Pandey (2016) Total SynthesisDeveloped an efficient synthetic route utilizing asymmetric catalysis; highlighted structural complexity and potential applications .
Molecular Dynamics Study (2021) Antiviral ActivityDemonstrated significant binding interactions with SARS-CoV-2 proteins, indicating potential as an antiviral agent .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Nakinadine B, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis of (-)-(2S,3R,Z)-nakinadine involves a key step where phenylmagnesium bromide reacts with an imine in the presence of MgBr₂. This reaction proceeds via a proposed transition state (TS) that governs stereoselectivity, favoring the formation of the desired diastereomer . Critical parameters include temperature control (e.g., -78°C for Grignard reagent stability) and stoichiometric ratios of MgBr₂ to stabilize intermediates. For reproducibility, experimental protocols must detail quenching methods and purification techniques (e.g., column chromatography with silica gel) to isolate the product .

Q. How should researchers characterize the purity and structural identity of newly synthesized this compound?

  • Methodological Answer : New compounds require combined analytical validation:

  • Nuclear Magnetic Resonance (NMR) : Assign all protons and carbons, with emphasis on coupling constants to confirm stereochemistry (e.g., J-values for vicinal protons in the piperidinone ring) .
  • High-Resolution Mass Spectrometry (HRMS) : Match experimental and theoretical molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₂₅NO₃).
  • Chromatographic Purity : HPLC/GC data with retention times and baseline separation from byproducts .

Q. What computational methods are validated for predicting this compound’s physicochemical properties?

  • Methodological Answer : Use molecular docking (e.g., Glide XP scoring) and molecular dynamics (MD) simulations (50 ns trajectories) to assess binding stability with target proteins (e.g., LasR, CviR). Key metrics include RMSD (<2 Å), radius of gyration (rGyr), and hydrogen bond persistence . For drug-likeness, employ QikProp or SwissADME to evaluate Lipinski’s Rule of Five and toxicity profiles .

Advanced Research Questions

Q. How can contradictions in experimental vs. computational data for this compound’s bioactivity be systematically resolved?

  • Methodological Answer : Apply iterative contradiction analysis:

Data Triangulation : Compare in vitro assays (e.g., MIC values against bacterial strains) with docking scores (e.g., XP GScore discrepancies).

Parameter Optimization : Adjust force fields (e.g., OPLS4 vs. CHARMM) in MD simulations to reconcile stability metrics (e.g., RMSF fluctuations) with experimental IC₅₀ values .

Error Propagation Analysis : Quantify uncertainties in synthesis yields and assay replicates using Monte Carlo simulations .

Q. What experimental designs are optimal for validating this compound’s quorum-sensing inhibition (QSI) in multidrug-resistant pathogens?

  • Methodological Answer : A three-phase approach is recommended:

  • Phase 1 (In Silico) : Use molecular docking to prioritize targets (e.g., PqsE in P. aeruginosa with XP GScore thresholds ≤-7.5 kcal/mol) .
  • Phase 2 (In Vitro) : Conduct time-kill assays with sub-MIC concentrations and monitor virulence factors (e.g., pyocyanin production via LC-MS) .
  • Phase 3 (In Vivo) : Use a Galleria mellonella infection model with survival curves analyzed via Kaplan-Meier and Cox proportional hazards regression .

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

  • Methodological Answer : Implement pharmacokinetic-pharmacodynamic (PK/PD) modeling:

  • ADME Profiling : Measure plasma protein binding (equilibrium dialysis), metabolic stability (microsomal assays), and bioavailability (rodent PK studies) .
  • Dose-Response Bridging : Use Emax models to correlate in vitro IC₅₀ with in vivo effective doses, adjusting for tissue penetration (e.g., logP vs. BBB permeability) .

Q. Data Presentation & Ethical Compliance

Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects?

  • Methodological Answer :

  • Dose-Response Curves : Fit data to a four-parameter logistic model (GraphPad Prism) with Hill slopes and 95% CI for EC₅₀ .
  • Multiplicity Adjustments : Apply Tukey’s HSD for pairwise comparisons in multi-arm studies .
  • Power Analysis : Calculate sample size a priori using G*Power (α=0.05, β=0.2, effect size ≥1.5) .

Q. How to ethically justify animal studies for this compound’s therapeutic potential?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines:

  • 3Rs Compliance : Detail Replacement (e.g., in silico models for acute toxicity), Reduction (optimal group sizes via power analysis), and Refinement (e.g., analgesia protocols) .
  • IACUC Approval : Submit protocols for review, including endpoints (e.g., humane euthanasia criteria) and veterinary oversight .

特性

分子式

C27H40N2O2

分子量

424.6 g/mol

IUPAC名

(2S)-2-phenyl-3-(13-pyridin-3-yltridecylamino)propanoic acid

InChI

InChI=1S/C27H40N2O2/c30-27(31)26(25-18-12-10-13-19-25)23-29-20-14-9-7-5-3-1-2-4-6-8-11-16-24-17-15-21-28-22-24/h10,12-13,15,17-19,21-22,26,29H,1-9,11,14,16,20,23H2,(H,30,31)/t26-/m1/s1

InChIキー

GUFZADOGCBFXDU-AREMUKBSSA-N

異性体SMILES

C1=CC=C(C=C1)[C@@H](CNCCCCCCCCCCCCCC2=CN=CC=C2)C(=O)O

正規SMILES

C1=CC=C(C=C1)C(CNCCCCCCCCCCCCCC2=CN=CC=C2)C(=O)O

同義語

nakinadine B

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。